An In-Depth Technical Guide to 1-(3-Hydroxybutyl)pyrrolidin-2-one: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 1-(3-Hydroxybutyl)pyrrolidin-2-one: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-(3-Hydroxybutyl)pyrrolidin-2-one, a derivative of the versatile pyrrolidinone scaffold. The pyrrolidinone ring is a significant structural motif in numerous biologically active molecules and approved pharmaceuticals, driving continued interest in its derivatives.[1][2] This document details the molecular structure, molecular weight, and key physicochemical properties of 1-(3-Hydroxybutyl)pyrrolidin-2-one. It further explores potential synthetic routes, characteristic spectral data, and discusses its prospective applications in drug discovery and materials science, alongside essential safety and handling information.
Introduction: The Significance of the Pyrrolidinone Core
The five-membered lactam, 2-pyrrolidinone, and its derivatives are a cornerstone in medicinal chemistry and industrial applications.[1][2] The pyrrolidinone moiety is a privileged scaffold, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Its prevalence in over 20 FDA-approved drugs underscores its importance in drug discovery.[3] The structural rigidity and capacity for stereospecific functionalization make pyrrolidinone derivatives, such as 1-(3-Hydroxybutyl)pyrrolidin-2-one, valuable chiral building blocks for the synthesis of complex molecular architectures.[4][5][] This guide focuses specifically on the 3-hydroxybutyl substituted derivative, exploring its unique characteristics and potential.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. This section outlines the key structural and physicochemical parameters of 1-(3-Hydroxybutyl)pyrrolidin-2-one.
Chemical Structure and Molecular Formula
The structure of 1-(3-Hydroxybutyl)pyrrolidin-2-one consists of a central five-membered pyrrolidin-2-one ring, with a 3-hydroxybutyl group attached to the nitrogen atom.
Molecular Formula: C₈H₁₅NO₂[7]
Molecular Weight: 157.21 g/mol [7]
CAS Number: 73486-66-5[7]
SMILES Code: O=C1N(CCC(O)C)CCC1[7]
Physicochemical Data Summary
While specific experimental data for 1-(3-Hydroxybutyl)pyrrolidin-2-one is not extensively reported in publicly available literature, properties can be inferred from related compounds and computational predictions. The presence of both a hydroxyl group and a lactam moiety suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility and boiling point.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₁₅NO₂ | [7] |
| Molecular Weight | 157.21 g/mol | [7] |
| CAS Number | 73486-66-5 | [7] |
| Physical Form | Expected to be a liquid at room temperature. | Inferred from similar structures. |
| Solubility | Expected to be miscible with water and polar organic solvents. | Inferred from structural features. |
| Boiling Point | Not explicitly reported. | [8] |
| Melting Point | Not explicitly reported. | [8] |
Synthesis and Characterization
The synthesis of N-substituted pyrrolidinones can be achieved through various synthetic routes. This section outlines a plausible and commonly employed methodology for the preparation of 1-(3-Hydroxybutyl)pyrrolidin-2-one.
Proposed Synthetic Pathway
A common and efficient method for the synthesis of N-substituted pyrrolidinones involves the reaction of γ-butyrolactone with a primary amine. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the lactone, leading to ring-opening followed by intramolecular cyclization to form the desired N-substituted pyrrolidinone.
Reaction Scheme:
Figure 1: Proposed synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one.
Experimental Protocol: Synthesis from γ-Butyrolactone
This protocol describes a general procedure for the synthesis of 1-(3-Hydroxybutyl)pyrrolidin-2-one. Optimization of reaction conditions may be necessary to achieve higher yields.
Materials:
-
γ-Butyrolactone[9]
-
1-Amino-3-butanol
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of γ-butyrolactone and 1-amino-3-butanol.
-
Heating: Heat the reaction mixture to a temperature of 180-200 °C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Purification: The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding the pure 1-(3-Hydroxybutyl)pyrrolidin-2-one.
Causality: The high temperature is necessary to overcome the activation energy for the nucleophilic attack of the amine on the lactone carbonyl and to drive the subsequent dehydration and ring-closure to form the stable five-membered lactam ring.
Spectroscopic Characterization
The structure of the synthesized 1-(3-Hydroxybutyl)pyrrolidin-2-one can be confirmed using various spectroscopic techniques. The expected spectral features are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrrolidinone ring and the 3-hydroxybutyl side chain. Key expected chemical shifts (δ) in ppm are:
-
A multiplet for the methine proton adjacent to the hydroxyl group (~3.8-4.2 ppm).
-
Triplets for the methylene groups of the pyrrolidinone ring adjacent to the nitrogen and carbonyl group (~3.4 ppm and ~2.4 ppm, respectively).
-
A multiplet for the central methylene group of the pyrrolidinone ring (~2.0 ppm).
-
Signals corresponding to the methylene groups of the butyl chain.
-
A doublet for the terminal methyl group (~1.2 ppm).
-
A broad singlet for the hydroxyl proton, the chemical shift of which will be solvent-dependent.[7][10][11][12][13]
-
-
¹³C NMR: The carbon NMR spectrum will provide direct information about the carbon skeleton. Expected chemical shifts (δ) in ppm include:
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
-
A strong, sharp absorption band for the amide C=O stretching vibration, typically around 1680-1700 cm⁻¹.[8][18][19]
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.[8][20]
-
C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region.[18]
-
C-N stretching vibrations around 1200-1350 cm⁻¹.
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): An electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 157.
-
Fragmentation Pattern: Common fragmentation pathways for N-alkyl pyrrolidinones involve cleavage of the alkyl side chain. Expect to see fragments corresponding to the loss of the butyl group or parts of it. Alpha-cleavage next to the nitrogen is a common fragmentation pattern for amines.[21][22][23][24]
Potential Applications
While specific applications for 1-(3-Hydroxybutyl)pyrrolidin-2-one are not extensively documented, its structural features suggest potential utility in several areas of research and development.
Pharmaceutical Intermediate
The pyrrolidinone scaffold is a key component in a variety of pharmaceuticals.[1][2][25] The presence of a hydroxyl group on the side chain of 1-(3-Hydroxybutyl)pyrrolidin-2-one provides a handle for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex drug candidates. The chiral center at the 3-position of the butyl chain also introduces stereochemistry that can be crucial for biological activity.
Chiral Building Block
Chiral molecules are of paramount importance in drug discovery, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5][] 1-(3-Hydroxybutyl)pyrrolidin-2-one, if synthesized in an enantiomerically pure form, can serve as a valuable chiral building block for the asymmetric synthesis of complex target molecules.
Solvent and Formulation Component
N-substituted pyrrolidinones, such as N-methyl-2-pyrrolidone (NMP), are widely used as polar aprotic solvents in various industrial processes due to their high solvency and chemical stability.[26][27] While less common, hydroxylated derivatives could find applications in specialized formulations where specific solubility and hydrogen-bonding properties are desired.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[28][29][30][31]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[28]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[28]
-
Toxicity: While specific data is lacking, related compounds can cause skin and eye irritation.[30] A 28-day and developmental toxicity study on a related compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, supports its general safety.[32] However, caution should be exercised until specific toxicological studies on 1-(3-Hydroxybutyl)pyrrolidin-2-one are conducted.
Conclusion
1-(3-Hydroxybutyl)pyrrolidin-2-one is a functionalized derivative of the important pyrrolidinone heterocyclic system. Its structure, featuring both a lactam and a hydroxyl group, along with a chiral center, makes it an interesting target for further investigation. While detailed experimental data is currently sparse, this guide has provided a comprehensive overview of its fundamental properties, plausible synthetic routes, and expected analytical characteristics based on established chemical principles and data from related compounds. Its potential as a pharmaceutical intermediate and chiral building block warrants further exploration by the scientific community. As with any novel chemical, appropriate safety precautions should be taken during its handling and use.
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